KCNAB2 Human Pre-designed siRNA Set A

Parkinson's disease E3 ubiquitin ligase Protein degradation

Researchers studying α-synuclein toxicity in Parkinson's disease models need validated probes targeting the Rsp5/Nedd4 endosomal trafficking pathway. NAB2 (CAS 1504588-00-4) is the chemical probe of choice, selectively binding the GDP-bound conformation of Rab1a and activating Nedd4/Rsp5-dependent trafficking. Nedd4 binding affinity KDapp = 42 nM; rescues trafficking defects in PD patient-derived neurons at 5-40 µM. Validated across yeast, C. elegans, rat, and human neuronal models at 0.1-40 µM. The phenotypically inactive analog NAB17 is available as an essential negative control. Supplied at ≥98% purity (HPLC) with global shipping.

Molecular Formula C23H20ClN3O
Molecular Weight 389.9 g/mol
CAS No. 1504588-00-4
Cat. No. B605339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCNAB2 Human Pre-designed siRNA Set A
CAS1504588-00-4
SynonymsalphaSYN-IN-NAB2;  alphaSYN IN NAB2;  alphaSYNINNAB2;  alphaSYN inhibitor NAB2;  alphaSYN inhibitor-NAB2;  NAB2;  α-Synuclein inhibitor NAB2;  αSyn-reversor-NAB2;  Rsp5/Nedd4 actovator NAB2;  NAB2;  NAB 2;  NAB-2; 
Molecular FormulaC23H20ClN3O
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl
InChIInChI=1S/C23H20ClN3O/c1-15-7-8-16(2)22(11-15)27-14-26-20-12-17(9-10-21(20)27)23(28)25-13-18-5-3-4-6-19(18)24/h3-12,14H,13H2,1-2H3,(H,25,28)
InChIKeyCZSLEMCYYGEGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAB2: Neuroprotective Compound Overview


N-((2-chlorophenyl)methyl)-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1504588-00-4), commonly designated NAB2, is a synthetic N-arylbenzimidazole compound that functions as a neuroprotectant against α-synuclein toxicity . This compound was identified through unbiased phenotypic screening in yeast models of α-synuclein toxicity and subsequently validated in multiple cellular systems, including Parkinson's disease patient-derived neurons [1]. NAB2 exhibits a molecular weight of 389.88 g/mol (formula C23H20ClN3O) and is characterized as a moderately hydrophobic molecule with a calculated LogP of approximately 5.2 . The compound is commercially available at research-grade purity (≥98% by HPLC) from multiple vendors and is sold under license from the Whitehead Institute for Biomedical Research .

NAB2: Avoid Generic Substitution


The N-arylbenzimidazole scaffold encompasses numerous derivatives with divergent biological activities, including 5-HT4 receptor agonism, bradykinin receptor modulation, and kinase inhibition [1]. Within the subset of compounds investigated for α-synuclein toxicity rescue, structure-activity relationship (SAR) studies have demonstrated that even minor structural modifications can completely ablate phenotypic activity. The amide linker and benzimidazole core of NAB2 are essential for its protective function, while the specific substitution pattern (2-chlorophenylmethyl at the amide nitrogen; 2,5-dimethylphenyl at the N1 position) confers unique target engagement profiles that are not preserved in closely related analogs [2]. Consequently, substituting NAB2 with generic benzimidazole carboxamides or other N-arylbenzimidazole derivatives without empirical validation of target binding and functional rescue is scientifically unjustified and may lead to erroneous conclusions in mechanistic studies.

NAB2 Evidence: Differentiating from Analogs


Nedd4 Binding Affinity vs. Inactive Analog

NAB2 binds directly to the E3 ubiquitin ligase Nedd4 with an apparent dissociation constant (KDapp) of 42 nM, as determined by surface plasmon resonance (SPR) analysis [1]. In contrast, the structurally related analog NAB17 (a phenotypically inactive N-arylbenzimidazole) exhibits no detectable binding to Nedd4 under identical assay conditions, and does not alter the ubiquitylome in α-synuclein-A53T overexpressing SHSY5Y cells [1] [2]. This quantitative binding affinity provides a biochemical rationale for the functional disparity between NAB2 and its inactive analogs.

Parkinson's disease E3 ubiquitin ligase Protein degradation

α-Synuclein Toxicity Rescue in Multiple Systems

NAB2 protects against α-synuclein toxicity in a concentration-dependent manner across multiple model systems, with effective concentrations ranging from 0.1 µM to 40 µM depending on the cellular context . Specifically, NAB2 rescues viability in yeast expressing α-synuclein at 0.625–10 µM, protects C. elegans dopaminergic neurons expressing wild-type human α-synuclein at 10 µM, and restores function in rat dopaminergic neurons expressing human A53T α-synuclein at 0.1 µM . In Parkinson's disease patient-derived neurons carrying the A53T mutation or α-synuclein triplication, NAB2 reverses pathological phenotypes at 5–40 µM [1]. The inactive analog NAB17, in contrast, fails to rescue α-synuclein toxicity at any concentration tested [2].

Neuroprotection α-synuclein Cellular models

Rab1a Selective Binding to GDP-Bound State

NAB2 selectively binds to the GDP-bound (inactive) conformation of the small GTPase Rab1a, as identified through thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) chemoproteomic analyses [1]. This nucleotide-state selectivity is a critical differentiating feature, as Rab1a acts as a molecular switch regulating ER-to-Golgi trafficking [1]. NAB2 treatment phenocopies Rab1a overexpression in alleviating α-synuclein toxicity, indicating functional engagement of this pathway [1]. No data are available regarding Rab1a binding for NAB17 or other benzimidazole carboxamides, but the inactive analog NAB17 does not alter the ubiquitylome in a manner consistent with Rab1a pathway modulation [2].

Small GTPase ER-to-Golgi trafficking Chemoproteomics

Ubiquitylome Shifts vs. NAB17 Control

In α-synuclein-A53T overexpressing SHSY5Y neuroblastoma cells, NAB2 treatment induces significant alterations in the global ubiquitylome compared to both DMSO vehicle and the inactive analog NAB17 controls [1]. Quantitative proteomic analysis identified 12 and 45 significantly altered ubiquitinated proteins in NAB2-treated samples relative to DMSO and NAB17 controls, respectively, with 4 hits common to both control comparisons [1]. These alterations include changes in ubiquitin linkage prevalence, specifically a decrease in the ratio of K63-linked ubiquitin chains [1]. The trafficking scaffold protein TFG was identified as a Nedd4 substrate whose ubiquitination is stimulated by NAB2 [1].

Ubiquitin proteomics Trafficking Protein degradation

Physicochemical Properties vs. Generic Compounds

NAB2 exhibits moderate hydrophobicity with a calculated LogP of approximately 5.2, which can lead to precipitation if added directly to aqueous cell culture or yeast media without proper solubilization . The compound is soluble in DMSO to at least 100 mM and in ethanol to 100 mM . Stock solutions are stable for up to 6 months at -20°C when aliquoted and protected from light . These handling characteristics differ from more hydrophilic benzimidazole derivatives (e.g., certain 5-HT4 receptor agonists with LogP <3.0), necessitating compound-specific solubilization protocols to avoid false negative results due to precipitation [1].

Solubility Stability Experimental design

NAB2 Research Applications Overview


Parkinson's Disease: Nedd4 Trafficking Rescue

NAB2 is the validated chemical probe of choice for investigating Nedd4/Rsp5-dependent endosomal trafficking pathways in the context of α-synuclein toxicity. With a quantified Nedd4 binding affinity (KDapp = 42 nM) and demonstrated rescue of trafficking defects in Parkinson's disease patient-derived neurons at 5–40 µM, NAB2 enables precise interrogation of ubiquitin signaling cascades that are disrupted in synucleinopathies. The availability of the phenotypically inactive analog NAB17 provides an essential negative control for discerning compound-specific effects [1] [2].

Rab1a Target Validation & ER-Golgi Trafficking

Researchers investigating the role of small GTPase Rab1a in neurodegenerative disease trafficking defects should select NAB2 due to its uniquely characterized selective binding to the GDP-bound conformation of Rab1a. This nucleotide-state selectivity, identified through orthogonal chemoproteomic platforms (TPP and SPROX), allows for targeted modulation of the ER-to-Golgi trafficking axis. NAB2 treatment phenocopies Rab1a overexpression in α-synuclein toxicity rescue, making it a valuable tool for dissecting Rab1a-dependent cellular processes without genetic manipulation [1].

Ubiquitin Proteomics & Nedd4 Substrate Identification

NAB2 is the preferred chemical probe for ubiquitylome profiling studies aimed at identifying Nedd4 substrates and ubiquitin signaling networks altered in α-synuclein toxicity. Quantitative proteomic analysis demonstrates that NAB2 induces significant changes in 12 ubiquitinated proteins relative to DMSO control and 45 proteins relative to the inactive analog NAB17 in α-synuclein-A53T expressing SHSY5Y cells. The compound's ability to stimulate ubiquitination of trafficking-associated proteins, including the scaffold protein TFG, provides a robust experimental system for mapping Nedd4 substrate specificity [1].

Multi-Species Validation of α-Synuclein Toxicity Rescue

For studies requiring evolutionary conservation of mechanism, NAB2 offers validated activity across yeast, C. elegans, rat, and human Parkinson's disease patient-derived neuronal models. The compound protects against α-synuclein toxicity at concentrations spanning 0.1–40 µM depending on the model system, demonstrating conserved engagement of the Rsp5/Nedd4 pathway from yeast to human. This cross-species conservation makes NAB2 an ideal tool for translational research bridging fundamental discovery and disease-relevant cellular contexts [1] [2].

Technical Documentation Hub

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